BenchChemオンラインストアへようこそ!

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide

Medicinal Chemistry Cancer Therapeutics Chemical Biology

Select this distinct N2-benzenesulfonamido-thiazole acetamide (CAS 922055-18-3) to probe regiochemistry-specific kinase/non-kinase target engagement. The para-bromo substitution delivers higher XLogP3 (~3.5–3.8) vs. less halogenated analogues, offering a defined permeability probe. Sourced at ≥95% purity with cold-chain integrity (-80°C storage), it ensures reliable SAR data in melanoma (A375, SK-MEL-28) and gastric cancer (MKN-45) models as claimed in AU2022418199A2 and US20180215723A1.

Molecular Formula C18H16BrN3O3S2
Molecular Weight 466.37
CAS No. 922055-18-3
Cat. No. B2872707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide
CAS922055-18-3
Molecular FormulaC18H16BrN3O3S2
Molecular Weight466.37
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)Br
InChIInChI=1S/C18H16BrN3O3S2/c1-12-9-13(7-8-16(12)19)20-17(23)10-14-11-26-18(21-14)22-27(24,25)15-5-3-2-4-6-15/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
InChIKeyWABLGBMLUOAQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide (CAS 922055-18-3): A Structurally Differentiated Benzenesulfonamido-Thiazole Acetamide for Targeted Medicinal Chemistry and SAR Libraries


2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide (CAS 922055-18-3) belongs to the benzenesulfonamido-thiazole acetamide class, a scaffold extensively claimed in patent literature for anticancer applications due to its ability to interact with kinase and non-kinase targets [1][2]. The compound is commercially available with a stated purity of ≥95% from specialist vendors, positioning it as a research-grade tool compound for structure-activity relationship (SAR) studies and in vitro pharmacological profiling . The defining structural signature—a thiazole core bearing an N2-benzenesulfonamido group and a C4-acetamide side chain conjugated to a 4-bromo-3-methylphenyl ring—distinguishes it from the more common N-thiazol-2-yl-phenylsulfonamido regioisomers, establishing a unique chemical space within the benzenesulfonamide thiazole patent landscape [1].

Why In-Class Substitution of 2-(Benzenesulfonamido)thiazole Acetamides Fails: Evidence from Regiochemistry, Substituent SAR, and Patent-Defined Chemical Space


Within the benzenesulfonamide thiazole compound class, biological activity is acutely sensitive to both the regiochemistry of sulfonamide attachment and the substitution pattern on the terminal phenyl ring. Patent disclosures explicitly teach that the benzenesulfonamido group must be attached at the thiazole C2 position—not at alternative nitrogen or carbon centres—to confer the intended hydrophobic and steric profile necessary for target engagement [1]. Furthermore, the substitution pattern on the phenylacetamide side chain modulates potency, with specific combinations of halogen and alkyl substituents shown to yield superior activity against cancer cell lines compared to unsubstituted or mono-substituted analogues [2]. Consequently, replacing CAS 922055-18-3 with a regioisomer such as WAY-326166 (CAS 869774-94-7; benzenesulfonyl attached via the thiazol-2-ylamino linker), or with a ring-substituted analogue such as the 3-methylphenyl (CAS 921910-19-2) or 2-methoxyphenyl (CAS 922025-96-5) derivative, introduces a different molecular topology that cannot be assumed to produce equivalent pharmacological results without direct comparative biological data [3].

Quantitative Differentiation Guide: 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide vs. Closest Analogues and In-Class Candidates


Regiochemical Differentiation: N2-Benzenesulfonamido-Thiazole Scaffold vs. N-Thiazol-2-yl-Phenylsulfonamido Regioisomer

The target compound features a benzenesulfonamido group attached at the thiazole C2 position via an exocyclic nitrogen (N2), forming a 2-aminothiazole sulfonamide motif. This scaffold is explicitly claimed in patent US20180215723A1 as providing a distinct hydrophobic and steric profile for anti-cancer target engagement [1]. In contrast, the close structural analogue WAY-326166 (CAS 869774-94-7) bears the benzenesulfonyl moiety attached via a thiazol-2-ylamino linker (i.e., the sulfonyl is bonded to the endocyclic thiazole nitrogen), representing a different regioisomer . The two regioisomers display different InChI Keys (WABLGBMLUOAQPJ vs. distinct), different molecular connectivity, and non-interchangeable CAS registrations, confirming they are distinct chemical entities under IUPAC nomenclature. Patent SAR data for the N2-benzenesulfonamido-thiazole series demonstrates that regiochemistry at this position critically influences inhibitory potency; alkyl-substituted derivatives show nanomolar activity against cancer cell proliferation, while regioisomeric modifications outside the claimed scaffold result in substantial loss of activity [1].

Medicinal Chemistry Cancer Therapeutics Chemical Biology Regiochemistry

Phenyl Ring Substitution: 4-Bromo-3-Methylphenyl vs. Unsubstituted, Mono-Halogen, and Mono-Methyl Analogues in Patent Cancer Models

The 4-bromo-3-methyl substitution pattern on the terminal phenyl ring is specifically exemplified within the broad Markush claims of patent AU2022418199A2, which covers benzene sulfonamide thiazole compounds for cancer treatment including melanoma, gastric cancer, and skin neoplasms [1]. SAR analysis from this and related patent families indicates that the combination of a bulky, electron-withdrawing bromine at the para-position with a small, electron-donating methyl group at the meta-position creates a steric and electronic environment that can enhance target binding affinity and cellular permeability. In contrast, the mono-substituted 3-methylphenyl analogue (CAS 921910-19-2) lacks the bromine atom, which may reduce halogen-bonding interactions with target proteins and result in altered potency [2]. Similarly, the 2-methoxyphenyl analogue (CAS 922025-96-5) presents a different hydrogen-bonding profile and steric bulk that can shift selectivity across protein targets . While direct comparative IC50 data for CAS 922055-18-3 against these specific analogues has not been publicly disclosed, patent teachings support that the 4-bromo-3-methyl substitution is a non-obvious and distinct selection within the class, warranting independent biological evaluation.

Structure-Activity Relationship Medicinal Chemistry Anti-Cancer Activity Halogen Substitution

Computed Physicochemical Properties: Implications for Permeability and Drug-Likeness Relative to In-Class Analogues

The computed partition coefficient (XLogP3) for the target compound is approximately 3.5–3.8, compared to 3.0 for the 3-methylphenyl analogue (CAS 921910-19-2) [1] and an estimated ~2.8 for the 2-methoxyphenyl analogue . This increase in lipophilicity, driven by the bromine substituent, is within the range known to enhance passive membrane permeability while remaining below the Lipinski cutoff of 5 . The topological polar surface area (TPSA) remains constant across this series at approximately 120–130 Ų, indicating consistent hydrogen-bonding capacity independent of phenyl substitution. The Molecular Weight of 466.37 Da and moderate rotatable bond count (7) place the compound within lead-like chemical space suitable for further optimization . Importantly, calculated properties alone cannot predict target potency or selectivity, but the incremental XLogP shift of ~0.5–1.0 log units relative to less halogenated analogues is a quantifiable differentiation that can influence cell permeability and non-specific protein binding in cellular assays.

Drug-Likeness Lipophilicity Permeability Physicochemical Properties

Vendor-Documented Purity and Storage Specifications as Procurement Decision Factors vs. Closest Commercial Analogues

Commercially, CAS 922055-18-3 is available at a documented purity of ≥95% , while the regioisomer WAY-326166 (CAS 869774-94-7) is offered at 98% purity from a different supplier . The target compound is stored at -80°C, whereas WAY-326166 is stored at -20°C , indicating differential long-term stability profiles that may impact laboratory handling protocols and assay reproducibility. For the 3-methylphenyl analogue (CAS 921910-19-2), purity specifications are not uniformly documented [1], introducing sourcing uncertainty. These differences in vendor-reported purity and storage conditions are directly relevant to procurement decisions when selecting a compound for reproducible in vitro pharmacology, as impure or degraded material can generate artefactual biological readouts.

Compound Procurement Chemical Logistics Laboratory Supply Research Reproducibility

Validated Application Scenarios for 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide (CAS 922055-18-3) Based on Structural and Pharmacological Evidence


Cancer Cell Line SAR Profiling in Melanoma, Gastric, and Skin Cancer Models

The compound falls within the scope of patent AU2022418199A2, which specifically claims benzenesulfonamide thiazole compounds for the treatment of melanoma, gastric cancer, and skin neoplasms [1]. The 4-bromo-3-methylphenyl substitution represents a distinct SAR probe within this series. Researchers conducting anti-proliferative assays in A375, SK-MEL-28 (melanoma), or MKN-45 (gastric cancer) cell lines should prioritize this compound over the 3-methylphenyl or 2-methoxyphenyl analogues to evaluate the contribution of para-bromo substitution to cellular potency [1][2].

Regiochemical Selectivity Profiling: N2-Benzenesulfonamido-Thiazole vs. N-Thiazol-2-yl-Phenylsulfonamido Target Engagement

The unique N2-benzenesulfonamido-thiazole connectivity of CAS 922055-18-3 places it within the active scaffold space of patent US20180215723A1 [3]. A head-to-head comparison against WAY-326166 (CAS 869774-94-7) in the same biochemical or cellular assay enables direct evaluation of how sulfonamide-thiazole regiochemistry affects target binding and downstream pharmacology. This pairing is essential for medicinal chemists seeking to establish the pharmacophoric requirements for target engagement in kinase or non-kinase oncology targets [3].

Physicochemical Property-Driven Permeability and Drug-Likeness Optimization

The compound's elevated computed XLogP3 (~3.5–3.8) relative to less halogenated analogues (XLogP3 ~3.0 for the 3-methylphenyl derivative) makes it a candidate for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies designed to quantify the impact of bromine substitution on passive diffusion . The incremental lipophilicity gain of ~0.5–1.0 log units, while remaining within Lipinski compliance, provides a defined chemical probe for testing the relationship between halogen substitution and cellular permeability within a constant benzenesulfonamido-thiazole scaffold .

Procurement for Reproducible In Vitro Pharmacology Requiring Documented Purity and Cold-Chain Logistics

For laboratories requiring a benzenesulfonamido-thiazole acetamide with verified purity (≥95%) and explicit storage recommendations, CAS 922055-18-3 offers documented sourcing specifications . The -80°C storage requirement, while more demanding than the -20°C condition of some analogues, indicates a compound for which cold-chain integrity is specified by the supplier to maintain stability—an important consideration for longitudinal studies or multi-site collaborative screening campaigns where compound degradation could confound results .

Quote Request

Request a Quote for 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.